physical and chemical properties of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
physical and chemical properties of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
An In-depth Technical Guide to the Physicochemical Properties of Substituted Brominated Fluorobenzodioxoles for Advanced Research
A Note on Scope and Analogue-Based Insights
This technical guide is dedicated to a comprehensive exploration of 5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole, a compound of interest for researchers, scientists, and professionals in drug development. It is important to note that while this molecule holds potential as a building block in synthetic chemistry, publicly available, in-depth experimental data is limited.
To provide a robust and practical resource, this guide will present all verified information for 5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole and will supplement this with a detailed analysis of the closely related and more extensively documented analogue, 5-Bromo-2,2-difluoro-1,3-benzodioxole . By examining the properties and established protocols for this similar compound, we can infer logical starting points for the handling, characterization, and application of its trifluoro counterpart. This approach is rooted in the common scientific practice of using well-characterized analogues to predict the behavior of novel structures.
Part 1: Core Profile of 5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole
This section consolidates the fundamental, verified data for the target compound.
Chemical Identity and Basic Properties
5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole is a halogenated heterocyclic compound. Its structure features a benzodioxole core, which is a common motif in medicinal chemistry and materials science. The presence of three fluorine atoms and a bromine atom imparts specific electronic properties and potential for further chemical modification.
| Property | Value | Source(s) |
| CAS Number | 1883758-68-6 | [1][2] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][2] |
| Molecular Weight | 254.99 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Supplier and Intended Use
This compound is available from suppliers such as Apollo Scientific and is intended for laboratory research purposes only.[1][2]
Part 2: A Detailed Examination of the Analogue: 5-Bromo-2,2-difluoro-1,3-benzodioxole
Given the extensive data available for 5-Bromo-2,2-difluoro-1,3-benzodioxole (CAS: 33070-32-5), we will use it as a proxy to understand the potential characteristics and experimental considerations for the trifluoro derivative.
Physicochemical Properties of the Difluoro Analogue
The difluoro analogue provides a valuable baseline for predicting the physical state and key metrics of the target compound.
| Property | Value | Source(s) |
| CAS Number | 33070-32-5 | [3][4] |
| Molecular Formula | C₇H₃BrF₂O₂ | [5][6] |
| Molecular Weight | 237.00 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [3][7] |
| Physical Form | Solid or Liquid | [7][8][9] |
| Boiling Point | 78-79°C at 20 mmHg | [4] |
| Density | ~1.74 g/cm³ | [4][9] |
| Refractive Index | 1.4940-1.5000 @ 20°C | [4][7][9] |
| Solubility | Miscible with hexane | [4] |
Insight for the Trifluoro Compound: The addition of a third fluorine atom to the benzene ring in 5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole will increase its molecular weight and likely alter its polarity. This may lead to a higher boiling point and different solubility profile compared to the difluoro analogue.
Spectroscopic and Analytical Data
While specific spectra for the trifluoro compound are not publicly available, the expected spectroscopic characteristics can be inferred from the difluoro analogue and general principles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For compounds like 5-Bromo-1,2,3-trifluorobenzene, it has been shown that ¹H, ¹⁹F, and ¹³C NMR are powerful tools for structural elucidation.[10] For the target compound, ¹H NMR would show signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms. ¹⁹F NMR would be crucial for confirming the positions and couplings of the three fluorine atoms. ¹³C NMR, including DEPT experiments, would help assign all carbon environments.[10]
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two characteristic peaks (M and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic C-F, C-Br, C-O, and aromatic C-H and C=C stretching vibrations. The FTIR spectrum for the difluoro analogue is used for identification and conforms to its structure.[7]
Reactivity and Applications as a Chemical Intermediate
The difluoro analogue, 5-bromo-2,2-difluoro-1,3-benzodioxole, is recognized as an important precursor in organic synthesis.[4] It is utilized in the preparation of active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[4][11] Its utility stems from the bromine atom, which is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable building block for constructing more complex molecular architectures.[12]
Insight for the Trifluoro Compound: The trifluoro derivative can be expected to serve a similar role as a versatile chemical intermediate. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the bromine atom, potentially offering different reaction kinetics or selectivities compared to the difluoro analogue.
Safety and Handling
The Safety Data Sheet (SDS) for 5-Bromo-2,2-difluoro-1,3-benzodioxole indicates that it is considered hazardous.
-
Hazards : Causes skin and serious eye irritation. It is also classified as hazardous to the aquatic environment (Aquatic Chronic 2).
-
Precautions : Standard laboratory personal protective equipment (PPE), including gloves and eye protection, should be worn. Handling should occur in a well-ventilated area. Avoid contact with skin and eyes, and prevent release into the environment.
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[4]
Insight for the Trifluoro Compound: Researchers should handle 5-Bromo-2,2,6-trifluorobenzo[d][1][2]dioxole with similar precautions, assuming it may have a comparable or potentially more pronounced hazard profile until specific toxicological data is available.
Part 3: Experimental Protocols (Based on the Difluoro Analogue)
The following section provides a detailed, step-by-step protocol for the synthesis of the analogue, 5-Bromo-2,2-difluoro-1,3-benzodioxole. This established procedure serves as an authoritative and validated starting point from which a synthetic route to the trifluoro target could be rationally designed.
Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This protocol is based on the electrophilic bromination of 2,2-difluoro-1,3-benzodioxole.[13]
Materials:
-
2,2-difluoro-1,3-benzodioxole
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Iron powder (catalyst)
-
Bromine
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (drying agent)
Procedure:
-
In a suitable reaction vessel, create a mixture of 2,2-difluoro-1,3-benzodioxole in carbon tetrachloride.
-
Add iron powder to the stirred mixture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add bromine to the cooled mixture over a period of approximately 20 minutes.
-
After the addition is complete, cautiously warm the mixture to 75°C and stir for one hour.
-
Allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[13]
-
Work-up: a. Quench the reaction by adding water and stirring for 20 minutes. b. Separate the organic layer. c. Wash the organic layer with water, followed by two portions of brine. d. Dry the organic layer over magnesium sulfate and filter.[13]
-
Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the residue by high vacuum distillation to yield pure 5-bromo-2,2-difluoro-1,3-benzodioxole.[13]
The structure of the resulting product should be confirmed by NMR spectroscopy, which has been shown to be consistent with the proposed structure in the literature.[13]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process described above.
Caption: Synthetic workflow for 5-Bromo-2,2-difluoro-1,3-benzodioxole.
References
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Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole - PrepChem.com. [Link]
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5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063 - PubChem. [Link]
-
5-Bromo-2,2-dimethylbenzo(d)(1,3)dioxole - PubChem. [Link]
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5-Bromo-2,2-difluorobenzodioxole|33070-32-5-Shanghai Witofly Chemical Co.,Ltd. [Link]
- US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google P
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5-Bromo-2,2-difluoro-1,3-benzodioxole | Drug Information - PharmaCompass.com. [Link]
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5-BROMO-6-[1][2]DIOXOLAN-2-YL-BENZO[1][2]DIOXOLE - ChemBK. [Link]
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5-Bromo-1,2,3-trifluorobenzene - Magritek. [Link]
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MALDI Mass Spectrometry of Synthetic Polymers. [Link]
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(5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1][2] - MDPI. [Link]
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